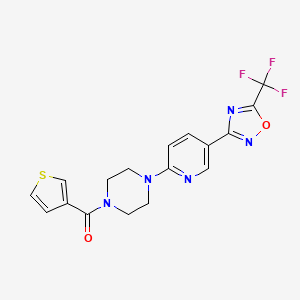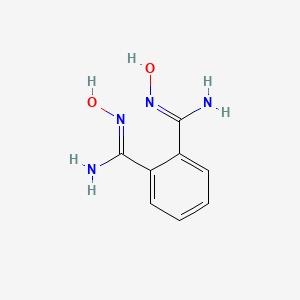![molecular formula C26H27N3O2 B2610824 2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide CAS No. 497060-34-1](/img/structure/B2610824.png)
2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indole ring could be formed using a Fischer indole synthesis, while the pyridine ring could be formed using a Chichibabin pyridine synthesis. The tert-butylphenoxy group could be introduced using a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be expected to have a large number of atoms and several rings, which could lead to a variety of possible conformations. The presence of the indole and pyridine rings could also result in interesting electronic properties .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a wide variety of chemical reactions. The reactivity would likely be influenced by the presence of the indole and pyridine rings, as well as the tert-butylphenoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the indole and pyridine rings could influence its solubility, while the tert-butylphenoxy group could affect its reactivity .科学的研究の応用
Chemical Modification and Pharmacological Profile
2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide belongs to a class of compounds that have been explored for their potential in modifying existing pharmacological profiles. For instance, analogs of this compound, where the pyridine ring is replaced with different scaffolds, have been synthesized to improve pharmacological profiles, particularly in the context of chronic pain management (Nie et al., 2020).
Synthesis Techniques
The synthesis methods for compounds like this compound have been a focus of research. One study describes the synthesis of related compounds through the reaction of N-alkyl-4-chloro-2-pyridine carboxamides (Pan Qing-cai, 2010). Another study emphasizes the use of microwave-assisted conditions to improve reaction times and yields for similar compounds (Su et al., 2009).
Potential Biological Activities
There's interest in the biological activities of compounds structurally related to this compound. For instance, studies on indole derivatives, which share structural similarities, have shown significant antimicrobial activities (Anekal & Biradar, 2012). This indicates potential applications in the development of new antimicrobial agents.
Catalytic Applications
The compound's analogs have been used in catalytic applications, such as in the synthesis of poly(methacryloyl-4-(dialkylamino)pyridine) derivatives, showcasing their utility in organic synthesis and polymer chemistry (Mennenga et al., 2015).
Electronic and Structural Properties
Studies on derivatives of this compound have also explored their photophysical, thermal, and structural properties. Such research is crucial for applications in materials science and electronics (Ozser et al., 2017).
将来の方向性
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-26(2,3)19-10-12-20(13-11-19)31-25-22(8-6-15-28-25)24(30)27-16-14-18-17-29-23-9-5-4-7-21(18)23/h4-13,15,17,29H,14,16H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUPTHMJKRBXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2610742.png)


![N-(2-furylmethyl)-4-[2-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2610748.png)


![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2610752.png)
![(4-(Methylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2610753.png)
![butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2610755.png)
![1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2610758.png)
![6-[5-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2610759.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2610761.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2610763.png)
